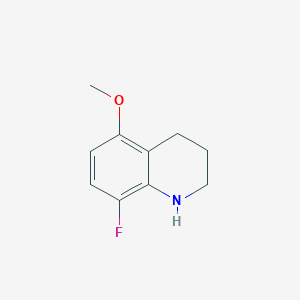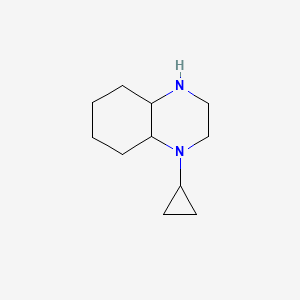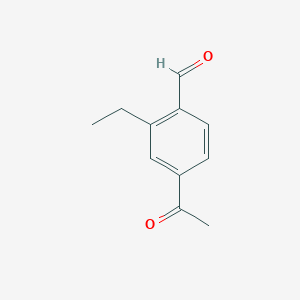
4-Acetyl-2-ethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-ethylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the fourth position and an ethyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-acetyl-2-ethylbenzoic acid.
Reduction: Formation of 4-acetyl-2-ethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Acetyl-2-ethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-ethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the acetyl and ethyl groups, respectively.
Comparison with Similar Compounds
Benzaldehyde: Lacks the acetyl and ethyl substituents, making it less reactive in certain reactions.
4-Acetylbenzaldehyde: Similar structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylbenzaldehyde:
Uniqueness: 4-Acetyl-2-ethylbenzaldehyde is unique due to the combined presence of both acetyl and ethyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. Its distinct structure allows for specific interactions in chemical reactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-acetyl-2-ethylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
CTBIJEVINSYBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


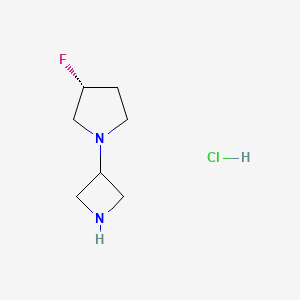
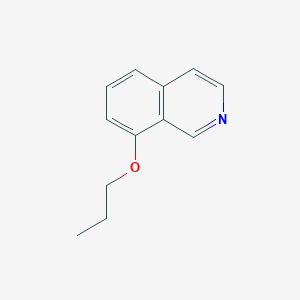
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
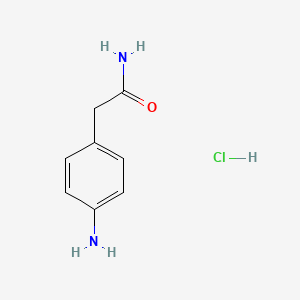
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
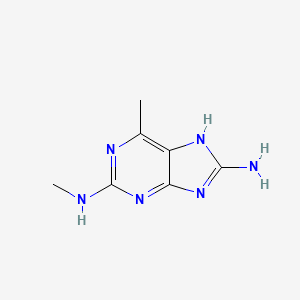
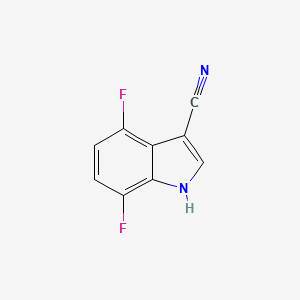
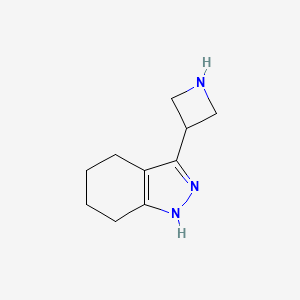
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
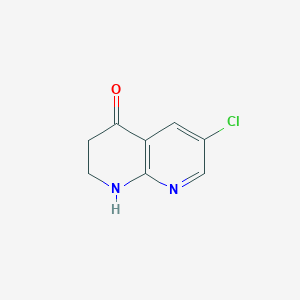
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
